

# The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Amino-3-methoxyphenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Amino-3-methoxyphenol**

Cat. No.: **B112844**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Introduction:** **4-Amino-3-methoxyphenol**, a readily accessible building block, is emerging as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy group on a phenolic ring, provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the core applications of **4-Amino-3-methoxyphenol** in drug discovery, focusing on its utility in the development of enzyme inhibitors for the treatment of cancer and inflammatory diseases. We provide a comprehensive overview of its chemical properties, synthesis of bioactive derivatives, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

## Physicochemical Properties and Synthesis of 4-Amino-3-methoxyphenol

**4-Amino-3-methoxyphenol** is a stable, crystalline solid with the molecular formula  $C_7H_9NO_2$  and a molecular weight of 139.15 g/mol .<sup>[1]</sup> Its structure combines the key features of an aniline and a guaiacol moiety, offering multiple reactive sites for chemical modification.

Table 1: Physicochemical Properties of **4-Amino-3-methoxyphenol**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	139.15 g/mol	<a href="#">[1]</a>
Melting Point	168-170 °C	<a href="#">[1]</a>
Appearance	Crystalline solid	
CAS Number	61638-01-5	

A common and efficient method for the synthesis of **4-Amino-3-methoxyphenol** is through the diazotization of sulfanilic acid, followed by coupling with 3-methoxyphenol and subsequent reduction.[\[1\]](#)

## Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol[1]

Materials:

- Sulfanilic acid
- Anhydrous sodium carbonate
- Sodium nitrite
- Hydrochloric acid
- 3-Methoxyphenol
- Sodium hydroxide
- Sodium dithionite
- Water
- Ice

**Procedure:**

- Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15 °C.
- Add a solution of sodium nitrite (18.5 g) in water (100 ml) to the mixture.
- Immediately pour the resulting mixture onto a mixture of ice (300 g) and concentrated hydrochloric acid (54 ml).
- Stir the suspension at 0 °C for 20 minutes.
- In a separate beaker, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
- Add the diazonium salt suspension to the cooled 3-methoxyphenol solution. A deep red solution will form.
- Stir the red solution for 1 hour, then heat it to 70 °C.
- Add sodium dithionite portion-wise until the red color is discharged.
- Upon cooling, crystals of **4-amino-3-methoxyphenol** will form.
- Filter the crystals, wash with water, and dry to yield the final product (yield: ~66%).

## Applications in the Development of Enzyme Inhibitors

The 4-amino-3-methoxyphenyl scaffold has shown significant promise in the design of potent and selective enzyme inhibitors, particularly targeting lipoxygenases and kinases, which are implicated in various inflammatory diseases and cancers.

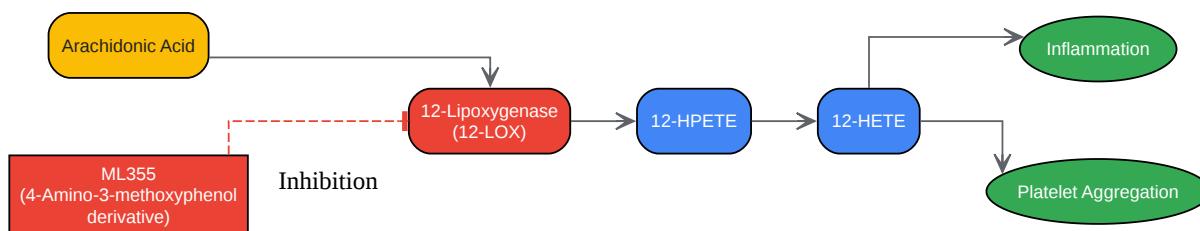
### 12-Lipoxygenase (12-LOX) Inhibitors for Anti-inflammatory and Anti-platelet Therapy

12-Lipoxygenase (12-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators.<sup>[2]</sup> Inhibition of 12-LOX is a promising strategy for the treatment of inflammatory conditions and thrombosis.<sup>[3]</sup> Derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent 12-LOX inhibitors.<sup>[3]</sup> The "2-hydroxy-3-methoxybenzyl" moiety is directly derivable from **4-Amino-3-methoxyphenol**.

Table 2: Biological Activity of a Representative 12-LOX Inhibitor (ML355)<sup>[3]</sup>

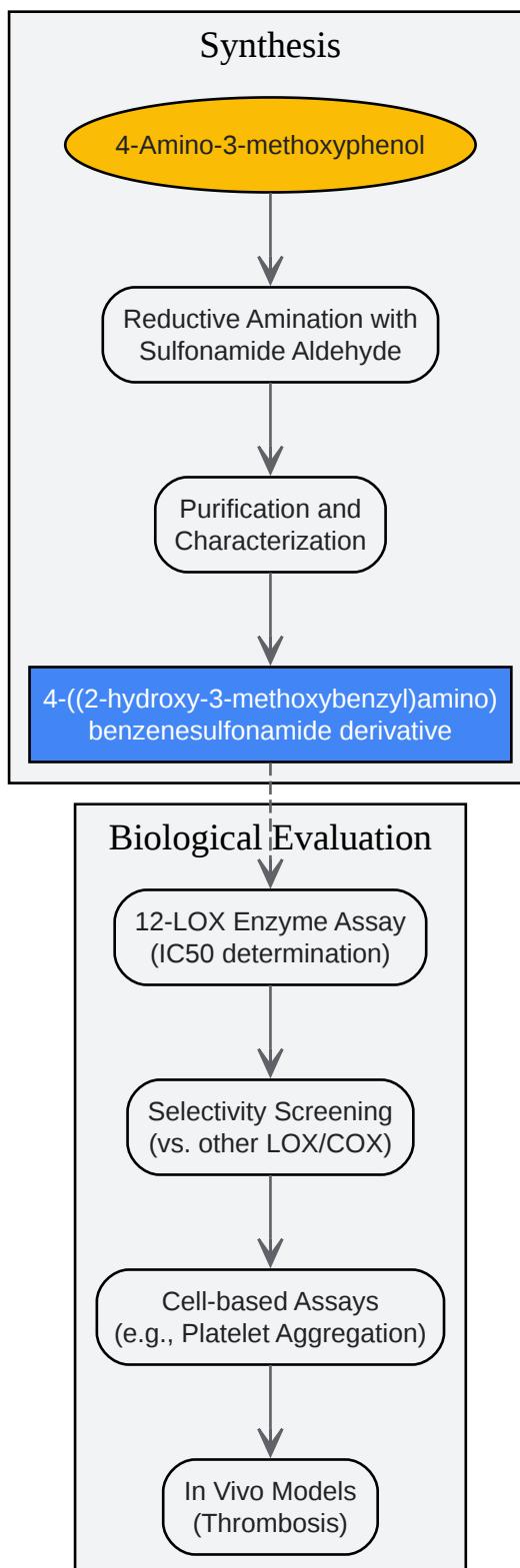
Compound	Target	IC <sub>50</sub> (nM)	Selectivity
ML355	12-LOX	Potent (nM range)	High selectivity over other lipoxygenases and cyclooxygenases

Note: Specific IC<sub>50</sub> values for ML355 are not publicly available in the provided search results, but it is described as having nanomolar potency.



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Caption: The 12-LOX pathway and the inhibitory action of ML355.

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Caption: Workflow for the synthesis and evaluation of 12-LOX inhibitors.

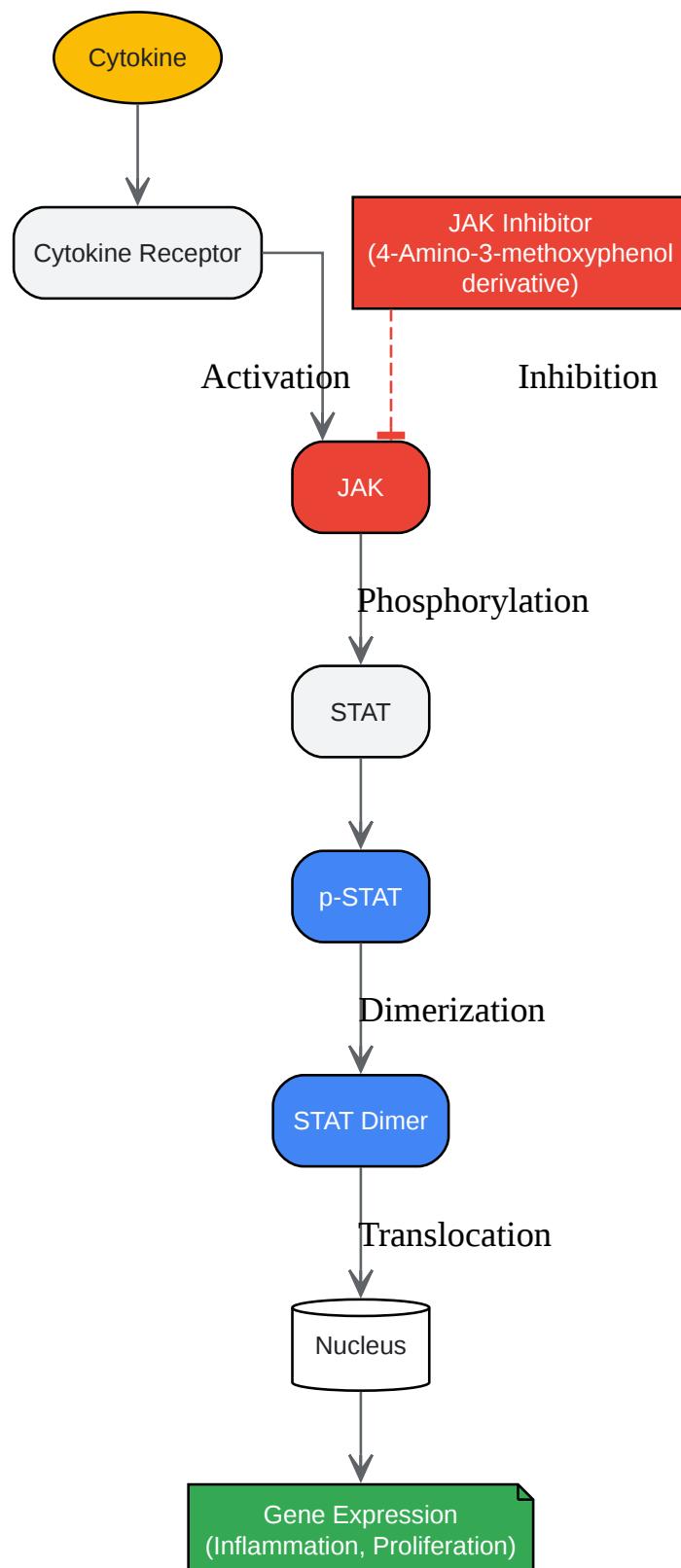
## Janus Kinase (JAK) Inhibitors for Autoimmune Diseases and Cancer

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and their dysregulation is associated with autoimmune diseases and cancer. A potent and selective JAK1 inhibitor has been developed featuring a 3-((4-Chloro-3-methoxyphenyl)amino) moiety, highlighting the potential of **4-Amino-3-methoxyphenol** as a scaffold for JAK inhibitors.

Table 3: Biological Activity of a Representative JAK1 Inhibitor

Compound	Target	IC <sub>50</sub> (nM)	Selectivity
Compound 28	JAK1	Potent (nM range)	High selectivity over other JAK family members

Note: The specific IC<sub>50</sub> value for compound 28 is not provided in the search results, but it is described as a potent inhibitor.

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